4-(2-Ethyl-1h-imidazol-1-yl)-2-methylbenzaldehyde
Description
4-(2-Ethyl-1H-imidazol-1-yl)-2-methylbenzaldehyde (CAS: 923730-09-0) is a substituted imidazole derivative featuring a benzaldehyde moiety at the 4-position and a methyl group at the 2-position of the aromatic ring. The ethyl substituent on the imidazole nitrogen enhances lipophilicity, while the aldehyde group provides reactivity for further synthetic modifications. This compound was previously available at 95% purity but is now discontinued, likely due to challenges in synthesis, stability, or niche applications .
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-(2-ethylimidazol-1-yl)-2-methylbenzaldehyde |
InChI |
InChI=1S/C13H14N2O/c1-3-13-14-6-7-15(13)12-5-4-11(9-16)10(2)8-12/h4-9H,3H2,1-2H3 |
InChI Key |
YTGVNZONXBBKII-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1C2=CC(=C(C=C2)C=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of glyoxal and ammonia to form the imidazole ring, followed by alkylation to introduce the ethyl group . The benzaldehyde moiety can be introduced through a Friedel-Crafts acylation reaction using appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of imidazole derivatives often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as copper(II) chloride can enhance the efficiency of the synthesis . Solvent choice is crucial, with polar solvents like methanol and ethanol being commonly used to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethyl-1h-imidazol-1-yl)-2-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 4-(2-Ethyl-1h-imidazol-1-yl)-2-methylbenzoic acid.
Reduction: 4-(2-Ethyl-1h-imidazol-1-yl)-2-methylbenzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Ethyl-1h-imidazol-1-yl)-2-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-Ethyl-1h-imidazol-1-yl)-2-methylbenzaldehyde involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This compound can also interact with DNA and proteins, leading to alterations in cellular processes. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Key Structural Analogs and Similarity Scores
lists structurally related compounds with Tanimoto similarity scores (a measure of structural overlap):
| Compound Name | CAS Number | Similarity Score | Key Functional Groups |
|---|---|---|---|
| 4-(2-Methylimidazol-1-yl)phenylamine | 74852-81-6 | 0.98 | Phenylamine, methylimidazole |
| 4-(2-Ethyl-1H-imidazol-1-yl)aniline | 75395-47-0 | 0.90 | Aniline, ethylimidazole |
| 2-(2-Methyl-1H-imidazol-1-yl)aniline | 26286-55-5 | 0.93 | Aniline, methylimidazole (2-position) |
Key Observations :
- 4-(2-Methylimidazol-1-yl)phenylamine (similarity 0.98) shares nearly identical core structure but replaces the benzaldehyde with a phenylamine group. This substitution increases nucleophilicity, making it more suitable for coupling reactions compared to the aldehyde-containing target compound .
- 4-(2-Ethyl-1H-imidazol-1-yl)aniline (similarity 0.90) retains the ethylimidazole moiety but substitutes benzaldehyde with aniline. The ethyl group enhances lipophilicity relative to methyl analogs, while the aniline group enables participation in diazotization or Schiff base formation .
Physical and Crystallographic Properties
- Crystallography : Compounds like (Z)-1-(2-Hydroxyethyl)-4-(2-methoxybenzylidene)-2-methyl-1H-imidazol-5(4H)-one () exhibit anisotropic displacement ellipsoids resolved via SHELX software . The target compound’s benzaldehyde group may influence crystal packing through weak C–H···O interactions, distinct from the hydrogen-bonding networks observed in hydroxyethyl or methoxy-substituted analogs .
- Solubility : The ethyl group in the target compound likely reduces aqueous solubility compared to methyl-substituted analogs (e.g., CAS 74852-81-6), while the aldehyde group may enhance solubility in polar aprotic solvents .
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